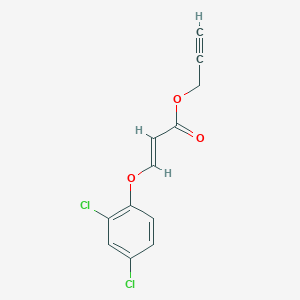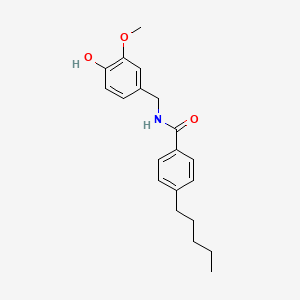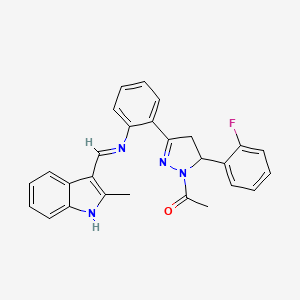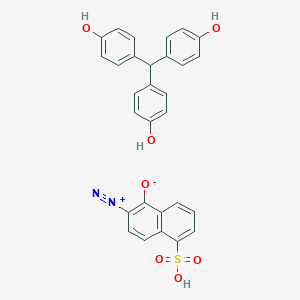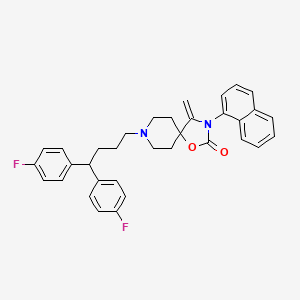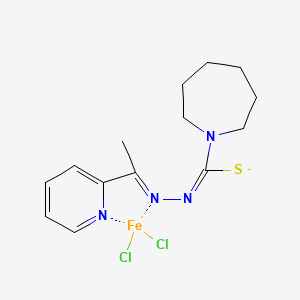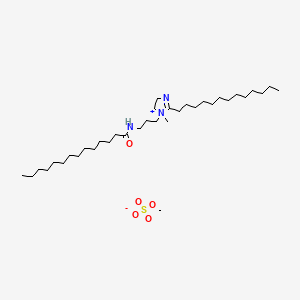
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate is a synthetic organic compound. It belongs to the class of imidazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a long alkyl chain and an imidazolium core, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under controlled conditions.
Attachment of the Alkyl Chain: The long alkyl chain is introduced through a nucleophilic substitution reaction, where the imidazolium core reacts with an alkyl halide.
Introduction of the Amide Group: The amide group is incorporated by reacting the intermediate compound with a suitable amine and an acylating agent.
Formation of the Methyl Sulphate Salt: The final step involves the reaction of the intermediate compound with methyl sulphate to form the desired imidazolium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium core or the alkyl chain, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Aplicaciones Científicas De Investigación
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the formulation of surfactants, lubricants, and ionic liquids.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate involves its interaction with molecular targets such as enzymes, cell membranes, and nucleic acids. The compound can disrupt cellular processes by binding to specific sites, leading to the inhibition of enzyme activity or the alteration of membrane permeability. These interactions are mediated by the unique structural features of the compound, including its imidazolium core and long alkyl chain.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium bromide
- 1-Octyl-3-methylimidazolium tetrafluoroborate
Uniqueness
Compared to similar compounds, 4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate stands out due to its longer alkyl chain and the presence of an amide group. These features enhance its solubility, stability, and interaction with biological targets, making it a more versatile and effective compound for various applications.
Propiedades
Número CAS |
93966-56-4 |
|---|---|
Fórmula molecular |
C35H71N3O5S |
Peso molecular |
646.0 g/mol |
Nombre IUPAC |
methyl sulfate;N-[3-(1-methyl-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]tetradecanamide |
InChI |
InChI=1S/C34H67N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-27-33-35-30-32-37(33,3)31-26-29-36-34(38)28-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-32H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
MBFBWPDVJGSJNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=NCC[N+]1(C)CCCNC(=O)CCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


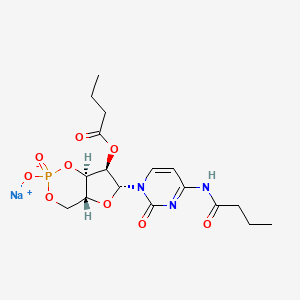

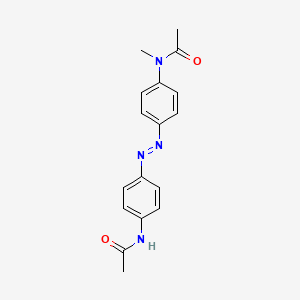
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)

